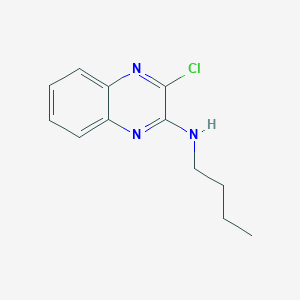

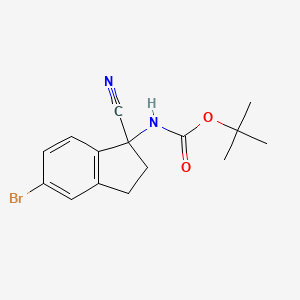

![molecular formula C8H11Cl2N3 B2497258 (吡唑喹[1,5-a]吡啶-6-基甲基)胺二盐酸盐 CAS No. 2105838-77-3](/img/structure/B2497258.png)

(吡唑喹[1,5-a]吡啶-6-基甲基)胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves condensation reactions, cyclization, and functional group transformations. For example, efficient synthesis methods for pyrazolopyridine derivatives have been reported, utilizing condensation of pyrazole-5-amine derivatives with activated carbonyl groups under refluxing conditions, leading to the formation of N-fused heterocycles in good to excellent yields (Ghaedi et al., 2015). Similarly, multicomponent reactions involving 3-methyl-1H-pyrazol-5-amine, aldehydes, and Meldrum’s acid in polyethylene glycol (PEG)-400 have been described for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, highlighting the role of environmentally friendly reaction media (Zhong et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine compounds often exhibits planarity with potential for intermolecular interactions. For instance, the structure of a related compound, N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, was characterized by X-ray diffraction, revealing a planar pyrazolopyridine system and highlighting the role of intermolecular hydrogen bonds in forming infinite chains (Zhang et al., 2006).

Chemical Reactions and Properties

Pyrazolopyridine compounds participate in a variety of chemical reactions, including N-alkylation, cycloaddition, and cross-dehydrogenative coupling, demonstrating their versatility in organic synthesis. For example, cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines have been utilized for the synthesis of pyrazolo[1,5-a]pyridine derivatives, showcasing their reactivity under catalyst-free conditions (Behbehani & Ibrahim, 2019).

科学研究应用

抗分枝杆菌活性

与查询化合物具有相似核心结构的吡唑并[1,5-a]嘧啶类化合物已被确认为强效的分枝杆菌ATP合酶抑制剂,在结核分枝杆菌治疗中显示出潜力。这些化合物在体外显示出对结核分枝杆菌的强效生长抑制作用,低hERG毒性,以及在小鼠和人类肝微粒体中良好的代谢稳定性,突显了它们作为结核分枝杆菌抑制剂的潜力(Sutherland等人,2022)。

受体结合测定

已合成并评估了吡唑并[1,5-a]吡啶类化合物的受体结合亲和力,特别是针对多巴胺受体。这些化合物表现出潜力作为多巴胺D4受体配体,暗示了它们在神经系统疾病治疗中的用途(Guca, 2014)。

抗癌活性

已合成并筛选了新型烷基酰胺功能化三氟甲基取代的吡唑并[3,4-b]吡啶衍生物,用于评估它们对多种癌细胞系(包括肺癌、乳腺癌、前列腺癌和宫颈癌)的抗癌活性。其中一些化合物在微摩尔浓度下表现出有希望的生物活性,表明它们作为抗癌药物的潜力(Chavva et al., 2013)。

合成和生物评价

已合成一系列吡唑并[1,5-a]嘧啶类衍生物,并对它们进行了各种生物活性评估。对吡唑并[1,5-a]吡啶骨架的修饰导致发现具有抗菌、抗微生物和抗生物膜活性的化合物。这表明了该骨架的多功能性和在开发新的治疗剂中的潜力(Nagender et al., 2014)。

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAWCOQNXDLHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)